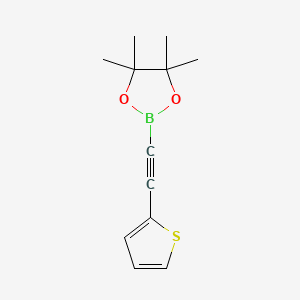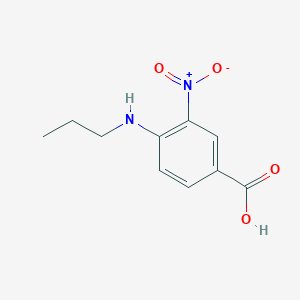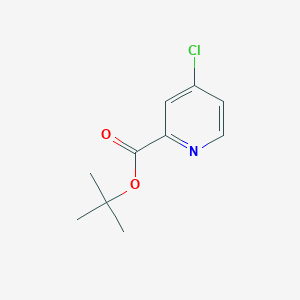
4-クロロピコリン酸tert-ブチルエステル
概要
説明
tert-Butyl 4-chloropicolinate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxyl group is esterified with a tert-butyl group
科学的研究の応用
tert-Butyl 4-chloropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
作用機序
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The exact mode of action of tert-Butyl 4-chloropicolinate is not clearly established. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. The tert-butyl group, part of the compound, is known for its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloropicolinate can be synthesized through several methods. One common approach involves the esterification of 4-chloropicolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl 4-chloropicolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions: tert-Butyl 4-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-aminopicolinate or 4-thiopicolinate can be formed.
Hydrolysis Products: The primary products are 4-chloropicolinic acid and tert-butyl alcohol.
類似化合物との比較
4-Chloropicolinic Acid: The parent compound without the tert-butyl ester group.
tert-Butyl Picolinate: Similar structure but without the chlorine atom at the 4-position.
4-Chloro-2,6-dimethylpyridine: A structurally related compound with additional methyl groups on the pyridine ring.
Uniqueness: tert-Butyl 4-chloropicolinate is unique due to the combination of the tert-butyl ester and the chlorine substituent, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
特性
IUPAC Name |
tert-butyl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMJQUASNXFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473143 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-86-2 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1354281.png)
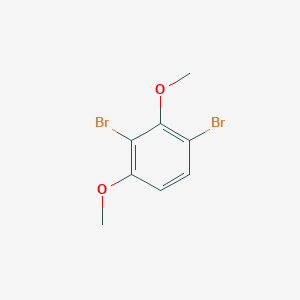
![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)
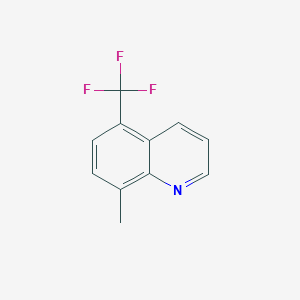

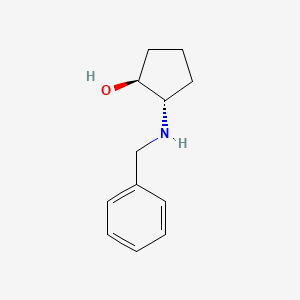

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)

